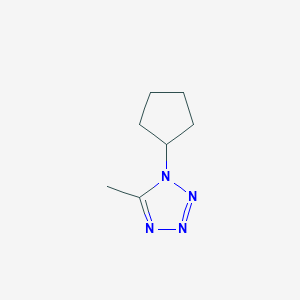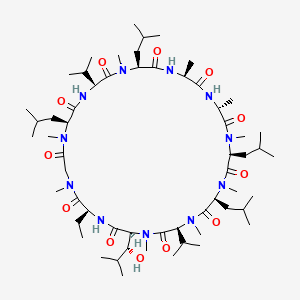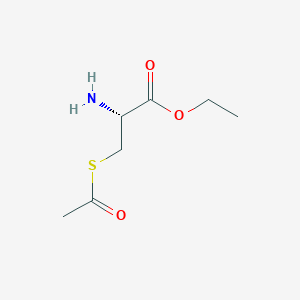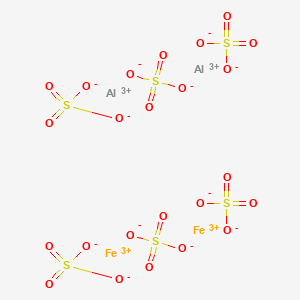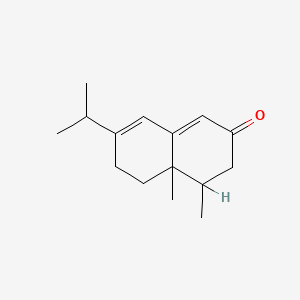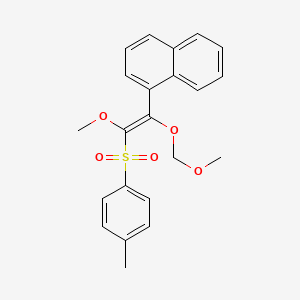
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the methoxy and methoxymethoxy groups. The final step involves the addition of the (4-methylphenyl)sulfonyl group under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-chlorophenyl)sulfonyl)ethenyl)-, (Z)-: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-fluorophenyl)sulfonyl)ethenyl)-, (Z)-: Similar structure but with a fluorophenyl group.
Uniqueness
The uniqueness of Naphthalene, 1-(2-methoxy-1-(methoxymethoxy)-2-((4-methylphenyl)sulfonyl)ethenyl)-, (Z)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
41998-08-7 |
|---|---|
Molekularformel |
C22H22O5S |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-[(Z)-2-methoxy-1-(methoxymethoxy)-2-(4-methylphenyl)sulfonylethenyl]naphthalene |
InChI |
InChI=1S/C22H22O5S/c1-16-11-13-18(14-12-16)28(23,24)22(26-3)21(27-15-25-2)20-10-6-8-17-7-4-5-9-19(17)20/h4-14H,15H2,1-3H3/b22-21- |
InChI-Schlüssel |
SJZXZJGPWPRWBD-DQRAZIAOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/C2=CC=CC3=CC=CC=C32)\OCOC)/OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(C2=CC=CC3=CC=CC=C32)OCOC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


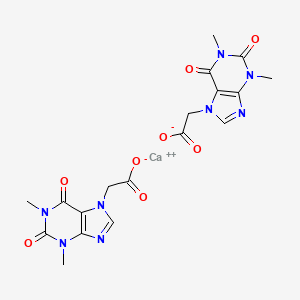
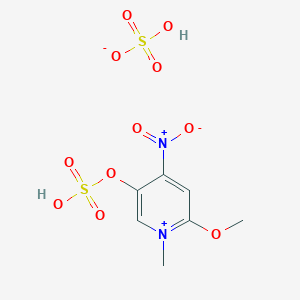
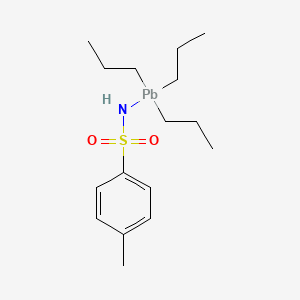


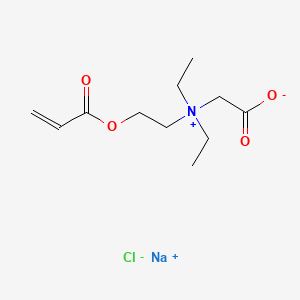

![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
